5,6-Diamino-2-(chloromethyl)-8-piperidin-1-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile
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Overview
Description
5,6-Diamino-2-(chloromethyl)-8-piperidin-1-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The compound’s structure includes a furo[2,3-c]-2,7-naphthyridine core, which is a fused ring system, and various functional groups such as amino, chloromethyl, and piperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diamino-2-(chloromethyl)-8-piperidin-1-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile typically involves multi-step organic synthesis. One common approach is to start with a suitable naphthyridine precursor, which undergoes a series of reactions to introduce the desired functional groups. Key steps may include:
Formation of the Furo[2,3-c]-2,7-naphthyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of Amino Groups: Amination reactions using reagents such as ammonia or amines.
Chloromethylation: Introduction of the chloromethyl group using chloromethylating agents like chloromethyl methyl ether.
Piperidinyl Substitution: Incorporation of the piperidinyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
5,6-Diamino-2-(chloromethyl)-8-piperidin-1-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to form different derivatives, such as converting the nitrile group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups would yield nitro derivatives, while reduction of the nitrile group would produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its heterocyclic core and functional groups could be useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its potential bioactivity.
Mechanism of Action
The mechanism of action of 5,6-Diamino-2-(chloromethyl)-8-piperidin-1-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of a target enzyme or receptor. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: These compounds also contain a fused ring system and have been studied for their biological activities.
Pyrimidine Derivatives: Known for their pharmacological effects, including anti-inflammatory and antibacterial activities.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds have shown cytotoxic activities against cancer cell lines.
Uniqueness
5,6-Diamino-2-(chloromethyl)-8-piperidin-1-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile is unique due to its specific combination of functional groups and fused ring system, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C17H19ClN6O |
---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
5,6-diamino-2-(chloromethyl)-8-piperidin-1-yl-1,2-dihydrofuro[2,3-c][2,7]naphthyridine-9-carbonitrile |
InChI |
InChI=1S/C17H19ClN6O/c18-7-9-6-10-12-11(8-19)16(24-4-2-1-3-5-24)22-14(20)13(12)15(21)23-17(10)25-9/h9H,1-7H2,(H2,20,22)(H2,21,23) |
InChI Key |
XBQTYQLALGALGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C3=C4CC(OC4=NC(=C3C(=N2)N)N)CCl)C#N |
Origin of Product |
United States |
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